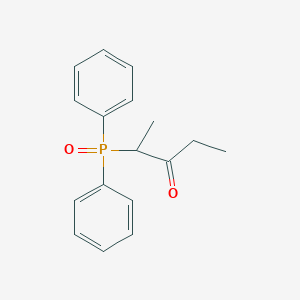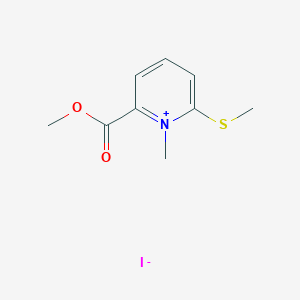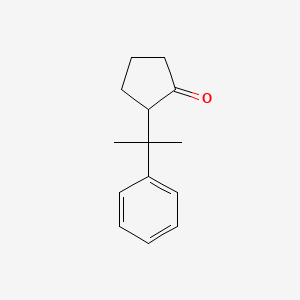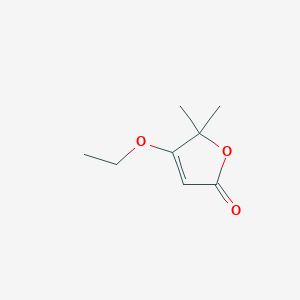
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms and a trichloromethyl group attached to a quinolinol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide typically involves the chlorination of quinolinol derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to achieve the desired product with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is a critical factor in its commercial production .
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the trichloromethyl group, resulting in simpler quinolinol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinolinol derivatives .
Aplicaciones Científicas De Investigación
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents, making it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and trichloromethyl group play a crucial role in its reactivity and binding affinity. The pathways involved in its action include inhibition of microbial growth and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl): Similar in structure but lacks the 1-oxide group.
3,6,8-Trichloro-2-(trichloromethyl)-4-quinolinol: Another closely related compound with slight structural variations.
Uniqueness
The presence of the 1-oxide group in 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide distinguishes it from other similar compounds.
Propiedades
| 73855-39-7 | |
Fórmula molecular |
C10H3Cl6NO2 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
3,6,8-trichloro-1-hydroxy-2-(trichloromethyl)quinolin-4-one |
InChI |
InChI=1S/C10H3Cl6NO2/c11-3-1-4-7(5(12)2-3)17(19)9(10(14,15)16)6(13)8(4)18/h1-2,19H |
Clave InChI |
ZUAVEGOLYVBJCG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(=C(N2O)C(Cl)(Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)



